3,5-Dichloro-4-bromomethyl pyridine is a heterocyclic organic compound characterized by a pyridine ring with two chlorine atoms and one bromomethyl group attached. Its chemical formula is and it has a molecular weight of 208.48 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules, including antihistamines and anticancer agents.
The reactivity of 3,5-dichloro-4-bromomethyl pyridine can be attributed to the presence of halogen substituents that can undergo nucleophilic substitution reactions. For instance, the bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the dichloro substituents can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyridine ring.
Research indicates that compounds related to 3,5-dichloro-4-bromomethyl pyridine exhibit significant biological activity. For example, derivatives of this compound have been studied for their potential in treating conditions such as seasonal and allergic rhinitis due to their role as intermediates in the synthesis of rupatadine, an antihistamine . Furthermore, certain analogs have shown promise in targeting dysregulated cMet kinases associated with various cancers, enhancing their therapeutic potential against non-small-cell lung carcinomas and other malignancies .
Several methods exist for synthesizing 3,5-dichloro-4-bromomethyl pyridine. One efficient approach involves the bromination of 3,5-dimethylpyridine using N-bromosuccinimide in carbon tetrachloride, yielding a mixture that can be further purified . Another method utilizes 5-methylnicotinic acid as a starting material, which undergoes a series of reactions to produce the desired compound with relatively high yields (up to 79.5%) through environmentally friendly processes .
3,5-Dichloro-4-bromomethyl pyridine finds applications primarily in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. Its derivatives are explored for use in:
Studies on the interactions of 3,5-dichloro-4-bromomethyl pyridine with biological systems suggest that its derivatives can modulate enzyme activities linked to disease pathways. Research has focused on its role in inhibiting cMet kinases and p38 MAPK pathways, which are critical in cancer progression and inflammatory responses . These interactions underscore its potential as a lead compound for drug development.
Several compounds share structural similarities with 3,5-dichloro-4-bromomethyl pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dichloro-4-methylpyridine | Contains two chlorine atoms and one methyl group | Used in synthesis of agrochemicals |
| 4-Bromomethylpyridine | Contains one bromomethyl group only | Simpler structure; used as a building block |
| 3-Chloro-4-bromomethylpyridine | One chlorine atom instead of two | Different reactivity profile; used in similar applications |
| 2-Aminonicotinic Acid | Amino group at position 2 | Exhibits different biological activities |
These compounds highlight the versatility of pyridine derivatives in synthetic chemistry while emphasizing the unique reactivity and application potential of 3,5-dichloro-4-bromomethyl pyridine due to its specific halogen substitutions.
The systematic IUPAC name for this compound is 4-(bromomethyl)-3,5-dichloropyridine, reflecting the positions of substituents on the pyridine ring. The CAS Registry Number 159783-45-6 uniquely identifies this molecule in chemical databases. Alternative names include 3,5-dichloro-4-(bromomethyl)pyridine, emphasizing the halogen substitution pattern.
The molecular formula C₆H₄BrCl₂N was confirmed via high-resolution mass spectrometry. The calculated molecular weight is 240.91 g/mol, consistent with isotopic distribution patterns observed in mass spectra.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrCl₂N |
| Molecular Weight (g/mol) | 240.91 |
| CAS Registry Number | 159783-45-6 |
Crystallographic data for 3,5-dichloro-4-(bromomethyl)pyridine remains unreported in accessible literature. However, analogous halogenated pyridines typically exhibit monoclinic or orthorhombic crystal systems with halogen interactions influencing packing motifs.
Table 2: Key NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |
|---|---|---|---|
| CH₂Br | 4.65 | 33.2 | Singlet |
| C2/C6 | - | 150.1 | - |
| C3/C5 | - | 124.8 | - |
Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 240.9 ([M]⁺), with characteristic fragments:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals: